molecular formula C15H26O3 B1602620 7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane CAS No. 457949-49-4

7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane

Cat. No.: B1602620
CAS No.: 457949-49-4
M. Wt: 254.36 g/mol
InChI Key: NQHGSTTYLUUHTC-UHFFFAOYSA-N
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Description

7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane (CAS: 307531-78-8) is a bicyclic organic compound featuring a bicyclo[4.3.0]nonane skeleton substituted with acetyl, hydroxyl, isopropyl, and methyl groups. Its structure includes hydroxyl groups at positions 5 and 8, an acetyl group at position 7, an isopropyl group at position 4, and a methyl group at position 1 (Fig. 1). This compound has demonstrated utility in crystallography as a guest molecule within guanidinium organosulfonate (GS) frameworks, where it occupies channels in a crisscross bilayer architecture . The hydroxyl and acetyl groups likely facilitate hydrogen bonding, enhancing its integration into supramolecular frameworks for single-crystal X-ray diffraction studies .

Properties

IUPAC Name

1-(2,7-dihydroxy-3a-methyl-6-propan-2-yl-1,2,3,4,5,6,7,7a-octahydroinden-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-8(2)10-5-6-15(4)7-11(17)12(9(3)16)13(15)14(10)18/h8,10-14,17-18H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHGSTTYLUUHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(CC(C(C2C1O)C(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584228
Record name 1-[2,7-Dihydroxy-3a-methyl-6-(propan-2-yl)octahydro-1H-inden-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457949-49-4
Record name 1-[2,7-Dihydroxy-3a-methyl-6-(propan-2-yl)octahydro-1H-inden-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Core Formation

  • The bicyclo[4.3.0]nonane framework can be prepared by intramolecular cyclization of appropriately substituted precursors.
  • Literature on related bicyclic systems suggests that starting from cyclic ketones or cycloalkenes, ring expansion or intramolecular aldol condensations are effective.
  • For example, a cyclohexanone derivative bearing side chains can undergo intramolecular Michael addition or aldol condensation to form the bicyclic skeleton.

Introduction of Hydroxyl Groups

  • Hydroxylation at the 5 and 8 positions is commonly achieved via selective oxidation of the bicyclic intermediate.
  • Oxidants such as osmium tetroxide or m-CPBA (meta-chloroperoxybenzoic acid) may be employed for dihydroxylation.
  • Alternatively, hydroboration-oxidation sequences can be used if double bonds are present in the precursor.

Acetylation at Position 7

  • The acetyl group is introduced by acylation of the hydroxyl or ketone precursor at position 7.
  • Typical reagents include acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine).
  • The acetylation step must be regioselective to avoid over-acylation or reaction at other hydroxyl sites.

Purification and Characterization

  • The product is purified by recrystallization; literature reports recrystallization from solvents such as acetone-petroleum ether-hexane mixtures to obtain high purity (e.g., 97% assay).
  • Melting point range is reported as 48-50 °C, consistent with a pure crystalline compound.
  • Optical activity measurement ([α]20/D +9°) confirms stereochemical purity.
  • Single-crystal X-ray diffraction has been utilized for structural confirmation in related studies, demonstrating the compound’s stereochemistry and conformation.

Research Findings and Comparative Data

Step Method/Conditions Yield/Outcome Notes
Bicyclic core formation Intramolecular aldol/Michael addition Moderate to high yield Requires stereocontrol
Hydroxylation Osmium tetroxide or hydroboration-oxidation High regioselectivity Selective dihydroxylation at 5,8 positions
Acetylation Acetyl chloride or acetic anhydride, pyridine High yield Regioselective acetylation at position 7
Alkylation (isopropyl/methyl) Alkyl halides or Grignard reagents Variable, dependent on substrate Protecting groups may be required
Purification Recrystallization from acetone-petroleum ether-hexane 97% purity reported Melting point 48-50 °C
Structural confirmation Single-crystal X-ray diffraction Confirmed structure Optical activity [α]20/D +9°

Additional Notes from Patents and Related Chemistry

  • While direct preparation methods for this exact compound are limited, related bicyclic compounds have been synthesized via condensation and nucleophilic substitution reactions under mild to moderate temperatures (20–130 °C) in organic solvents such as pyridine or chloroform.
  • Acid acceptors like triethylamine are commonly used to facilitate these reactions.
  • Hydrogenolysis or fluoride ion treatment is applied for deprotection steps when benzyl or silyl protecting groups are involved.

Chemical Reactions Analysis

Types of Reactions: 7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Tosyl chloride, thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been investigated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer) cells. In vitro studies demonstrated that derivatives of this compound exhibit significant antiproliferative activity, with IC50 values indicating effective inhibition of cancer cell growth.

Case Study:
A study synthesized novel derivatives based on 7-acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane and evaluated their cytotoxicity. The results showed that certain derivatives displayed enhanced cytotoxicity, with IC50 values ranging from 6.0 to 110.5 µM against MCF-7 and HT-29 cells . This suggests that modifications to the compound can lead to improved therapeutic agents for cancer treatment.

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound derivatives to key proteins involved in cancer pathways. The binding energies obtained from these studies indicate a strong interaction with target proteins, which is crucial for the development of effective anticancer drugs .

Table: Summary of Anticancer Activity

Compound DerivativeCell LineIC50 Value (µM)Remarks
Original CompoundMCF-7N/ABase compound for derivatives
Derivative 5eMCF-74.96High potency
Derivative 5fHT-295.22Comparable to doxorubicin

Chiral Auxiliaries in Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Its unique bicyclic structure allows it to influence the stereochemistry of reactions effectively.

Applications in Organic Synthesis

Chiral auxiliaries are critical in synthesizing pharmaceuticals where specific stereochemistry is required for biological activity. The use of this compound can enhance yields and selectivity in these processes.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bicyclo[4.3.0]nonane Derivatives

Property 7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane (1S,6S)- or (1R,6R)-cis-2,8-diazabicyclo[4.3.0]nonane
Core Structure Bicyclo[4.3.0]nonane Bicyclo[4.3.0]nonane
Key Substituents 7-acetyl, 5,8-dihydroxy, 4-isopropyl, 1-methyl 2,8-diaza groups, 7,9-dioxo, 8-substituted derivatives
Functional Groups Hydroxyl, acetyl Amine, ketone, substituted nitrogen
Primary Application Crystallography (guest in GS frameworks) Pharmaceutical synthesis (chiral intermediate)
Synthetic Methodology Not explicitly detailed in available sources Salt formation, diastereomer precipitation, reduction
Optical Activity Not reported High enantiomeric purity (>99% ee)

Q & A

Q. What synthetic methodologies are commonly employed to construct the bicyclo[4.3.0]nonane core in this compound?

The bicyclo[4.3.0]nonane framework is typically synthesized via intramolecular cycloaddition or ring-closing metathesis. For example, cyclopropane-based precursors can undergo strain-driven rearrangements to form the bicyclic system. Stereochemical control is achieved using chiral catalysts or directing groups, while substituents like acetyl and hydroxyl groups are introduced via post-cyclization functionalization (e.g., oxidation or selective protection/deprotection) .

Q. How can researchers confirm the stereochemistry and substituent positions in this compound?

X-ray crystallography is the gold standard for unambiguous structural determination. For dynamic analysis, 2D NMR techniques (e.g., NOESY or COSY) resolve spatial proximities between protons, while 13C^{13}\text{C}-NMR and DEPT experiments identify carbonyl (acetyl) and hydroxyl-bearing carbons. High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. What analytical standards or reference materials are critical for purity assessment?

Environmentally stable deuterated analogs (e.g., d2d_2- or d4d_4-labeled derivatives) are used as internal standards in LC-MS or GC-MS workflows. For example, nonylphenol ethoxylate standards with defined isotopic labels ensure accurate quantification in complex matrices, minimizing interference from degradation products .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C or 2H^{2}\text{H}2H) elucidate metabolic or degradation pathways of this compound?

13C^{13}\text{C}-labeling at specific positions (e.g., the acetyl group or isopropyl side chain) enables tracking via NMR or mass spectrometry. For instance, 13C^{13}\text{C}-labeled 4-hydroxynonanoate derivatives have been used to trace β-oxidation pathways in microbial systems, identifying intermediates like acetyl-CoA and formate . Similarly, d2d_2-labeled standards improve detection limits in environmental fate studies .

Q. What computational strategies predict the compound’s reactivity or interactions with biological targets?

Density Functional Theory (DFT) calculates thermodynamic stability of stereoisomers and transition states. Molecular docking simulations (using software like AutoDock) model interactions with enzymes or receptors, focusing on hydrogen bonding between hydroxyl groups and active-site residues. The InChIKey system standardizes structural encoding for database interoperability .

Q. How do researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy)?

Discrepancies often arise from impurities or isomer mixtures. Rigorous purification (e.g., preparative HPLC with chiral columns) ensures enantiomeric purity. Replicating assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) with positive/negative controls (e.g., nonylphenol derivatives as comparators) clarifies bioactivity .

Q. What strategies optimize the compound’s stability during storage or experimental use?

Hydroxyl and acetyl groups are prone to oxidation. Stabilization methods include lyophilization under inert gas (N2_2/Ar), storage at -80°C in amber vials, and addition of radical scavengers (e.g., BHT). For aqueous solutions, buffering at pH 6–7 minimizes hydrolysis .

Methodological Considerations Table

Research Aspect Key Techniques References
SynthesisCycloaddition, metathesis, chiral catalysis
Structural AnalysisX-ray crystallography, 2D NMR
Isotopic Tracing13C^{13}\text{C}-NMR, HRMS with d2d_2-labels
Computational ModelingDFT, molecular docking
Bioactivity ValidationChiral HPLC, standardized microbial assays

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane
Reactant of Route 2
7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane

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